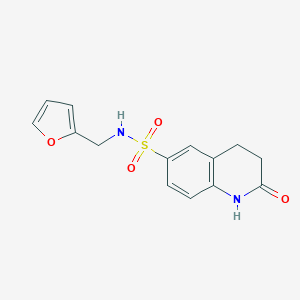![molecular formula C21H23Cl2N3O B269668 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several biological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroimaging.
Mécanisme D'action
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes, including the regulation of mitochondrial function, the modulation of immune response, and the regulation of apoptosis. The exact mechanism of action of this compound on TSPO is still being studied, but it is believed to involve the modulation of protein-protein interactions and the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to modulate the expression of several genes involved in immune response, inflammation, and apoptosis. It has also been shown to modulate the activity of several enzymes involved in mitochondrial function, including the regulation of oxidative phosphorylation and the production of reactive oxygen species. These effects have been linked to the potential therapeutic applications of this compound in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide in lab experiments is its high specificity and sensitivity for TSPO. This allows for the accurate detection and quantification of TSPO expression, which is important for understanding the role of TSPO in various biological processes. However, one of the limitations of using this compound is its relatively short half-life, which can limit its use in longitudinal studies.
Orientations Futures
There are several future directions for the use of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide in scientific research. One potential application is the use of this compound as a biomarker for the early detection and diagnosis of neurological disorders, particularly those associated with neuroinflammation. Another potential application is the development of new therapeutics targeting TSPO, which could have significant implications for the treatment of various neurological disorders. Additionally, further studies are needed to better understand the exact mechanism of action of this compound on TSPO, as well as its potential interactions with other cellular processes.
Méthodes De Synthèse
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzylamine with 1H-pyrazole-4-carboxylic acid, followed by the formation of an amide bond with 1-adamantylamine. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide has been used as a radioligand for positron emission tomography (PET) imaging of TSPO in various preclinical and clinical studies. It has been shown to be a highly specific and sensitive marker for neuroinflammation, which is associated with several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Formule moléculaire |
C21H23Cl2N3O |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H23Cl2N3O/c22-18-2-1-13(6-19(18)23)11-26-12-17(10-24-26)25-20(27)21-7-14-3-15(8-21)5-16(4-14)9-21/h1-2,6,10,12,14-16H,3-5,7-9,11H2,(H,25,27) |
Clé InChI |
QVWICQPCGMILLJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN(N=C4)CC5=CC(=C(C=C5)Cl)Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN(N=C4)CC5=CC(=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)

![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)

![2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B269603.png)
![Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-](/img/structure/B269607.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine](/img/structure/B269612.png)